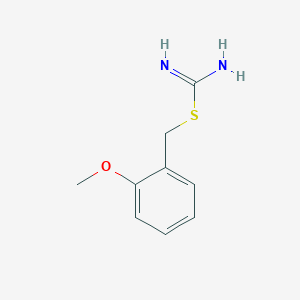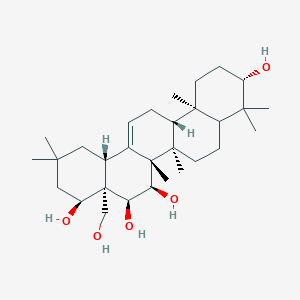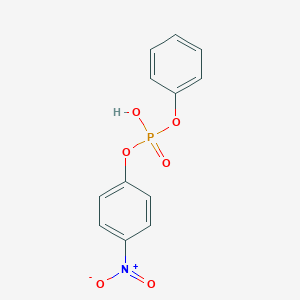![molecular formula C15H23NO2S B231514 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine, also known as Sulfamethazine, is a synthetic sulfonamide antibiotic used in veterinary medicine. It is commonly used to treat bacterial infections in livestock, such as swine, poultry, and cattle. The chemical structure of Sulfamethazine is shown below:
Wirkmechanismus
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and reproduction of bacteria, so inhibiting its synthesis leads to the death of the bacteria.
Biochemical and Physiological Effects:
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene has been shown to have low toxicity in animals and humans. However, it can cause adverse effects in some individuals, such as allergic reactions and gastrointestinal disturbances. In animals, 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene can cause kidney damage if given in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene is a widely used antibiotic in veterinary medicine, and its availability makes it a convenient choice for research studies. However, its use is limited by the development of bacterial resistance. Additionally, 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene can interfere with the growth of some bacterial strains, making it unsuitable for certain research studies.
Zukünftige Richtungen
1. Development of new antibiotics with improved efficacy and reduced side effects.
2. Study of the mechanisms of bacterial resistance to antibiotics and development of strategies to overcome resistance.
3. Investigation of the potential use of 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene in combination with other antibiotics to enhance efficacy.
4. Study of the effects of 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene on the microbiome of animals and humans.
5. Investigation of the potential use of 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene in the treatment of other bacterial infections, such as those caused by Mycobacterium tuberculosis.
Synthesemethoden
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene can be synthesized by reacting 3,4-dimethylbenzenesulfonyl chloride with 3,5-dimethylpiperidine in the presence of a base, such as sodium hydroxide. The reaction yields 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella, and Staphylococcus aureus. 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene has also been used in research to study the mechanisms of bacterial resistance to antibiotics.
Eigenschaften
Molekularformel |
C15H23NO2S |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-11-7-12(2)10-16(9-11)19(17,18)15-6-5-13(3)14(4)8-15/h5-6,8,11-12H,7,9-10H2,1-4H3 |
InChI-Schlüssel |
YXWVNTKNEGLZIE-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)C)C)C |
Kanonische SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)



![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)

![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)



![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)

